

# An In-depth Technical Guide to Methyl 2-acetamido-5-bromobenzoate

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## Compound of Interest

Compound Name: *Methyl 2-acetamido-5-bromobenzoate*

Cat. No.: *B144755*

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## Abstract

**Methyl 2-acetamido-5-bromobenzoate** is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where the strategic incorporation of its structural motifs can lead to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key characteristics of **Methyl 2-acetamido-5-bromobenzoate**, including its physicochemical properties, a detailed synthesis protocol, and spectroscopic data for characterization.

## Chemical and Physical Properties

**Methyl 2-acetamido-5-bromobenzoate** is a white to light yellow crystalline powder.<sup>[1]</sup> A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
CAS Number	138825-96-4	[2][3][4][5]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> BrNO <sub>3</sub>	[2][4][5]
Molecular Weight	272.10 g/mol	[2][4][5][6]
Melting Point	134-137 °C	[3]
Appearance	White to light yellow crystal powder	[1]
Purity	≥97%	[6]
Storage Temperature	Room Temperature	[3]
InChI Key	CPARHIBNDSEJGR-UHFFFAOYSA-N	[3][6]
SMILES	<chem>COC(=O)c1cc(Br)ccc1NC(C)=O</chem>	[6]

## Synthesis Protocol

The synthesis of **Methyl 2-acetamido-5-bromobenzoate** is typically achieved through a two-step process starting from 2-amino-5-bromobenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the acetylation of the amino group.

### Step 1: Synthesis of Methyl 2-amino-5-bromobenzoate (Fischer Esterification)

This procedure outlines the synthesis of the precursor, Methyl 2-amino-5-bromobenzoate, from 2-amino-5-bromobenzoic acid.[7]

Materials:

- 2-amino-5-bromobenzoic acid
- Methanol (anhydrous)

- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- 10% aqueous Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) solution
- Diethyl ether
- Saturated Sodium Chloride (brine) solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-bromobenzoic acid in an excess of anhydrous methanol.
- With stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per gram of starting material).
- Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer to a separatory funnel.
- Wash the organic layer with 10% aqueous sodium carbonate solution to neutralize any remaining acid.

- Wash the organic layer with saturated sodium chloride (brine) solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-amino-5-bromobenzoate. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Step 2: N-acetylation of Methyl 2-amino-5-bromobenzoate

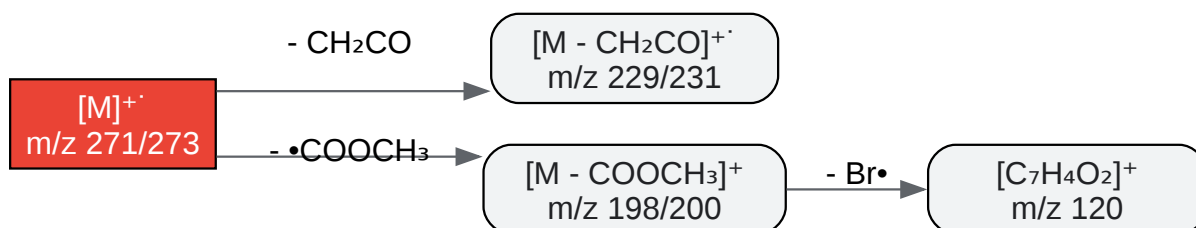
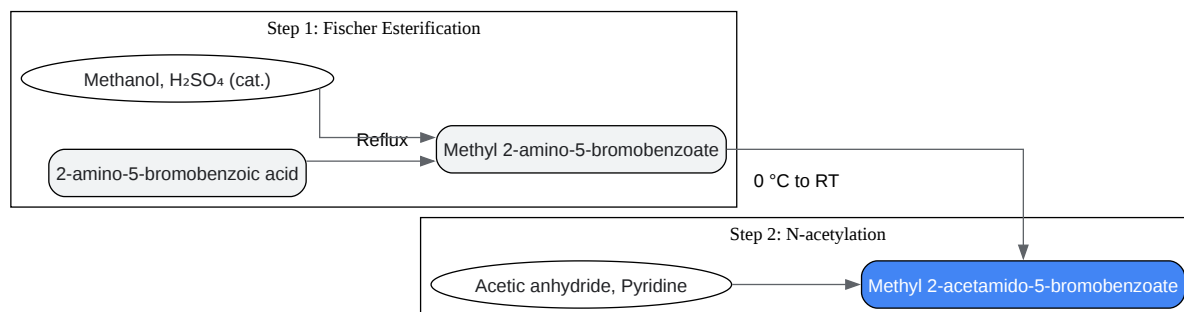
This procedure describes the acetylation of the amino group of Methyl 2-amino-5-bromobenzoate to yield the final product.

Materials:

- Methyl 2-amino-5-bromobenzoate
- Acetic anhydride
- Pyridine (anhydrous)
- Dichloromethane (DCM) or Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated Sodium Chloride (brine) solution
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Ice bath

Procedure:

- Dissolve Methyl 2-amino-5-bromobenzoate (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- The crude **Methyl 2-acetamido-5-bromobenzoate** can be purified by recrystallization to afford a white to light yellow crystalline solid.



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